molecular formula C28H25N3O3 B4691404 2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide

2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide

Cat. No. B4691404
M. Wt: 451.5 g/mol
InChI Key: BDEBYYRFCWGUTG-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide, also known as CR8, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are enzymes that regulate the cell cycle and are frequently overexpressed in cancer cells. CR8 has been shown to inhibit CDKs and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide inhibits CDKs by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are critical for cell cycle progression. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CDKs, this compound has been shown to induce DNA damage, activate the p53 pathway, and inhibit the PI3K/Akt/mTOR pathway. These effects contribute to the anti-cancer properties of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide is its specificity for CDKs. This allows researchers to study the effects of CDK inhibition on cancer cells without affecting other cellular processes. However, one limitation of this compound is its low solubility, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide. One area of interest is the development of more potent and selective CDK inhibitors. In addition, researchers are exploring the use of this compound in combination with other therapies, such as immunotherapy and targeted therapy. Finally, there is interest in using this compound as a tool to study the role of CDKs in cancer and other diseases.

Scientific Research Applications

2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

(E)-2-cyano-3-[3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-18-11-19(2)27(20(3)12-18)31-28(32)23(16-30)13-22-7-10-26(33-4)24(14-22)17-34-25-8-5-21(15-29)6-9-25/h5-14H,17H2,1-4H3,(H,31,32)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEBYYRFCWGUTG-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C#N)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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